RAD23 protein, specifically the RAD23 homolog A in humans, is a crucial component in the cellular mechanisms of DNA repair and protein degradation. It is encoded by the RAD23A gene located on chromosome 19. This protein is one of two human homologs derived from the yeast Rad23, which plays a significant role in nucleotide excision repair (NER), a process that repairs DNA damaged by ultraviolet light and other genotoxic agents . RAD23A is known for its multifunctional capabilities, acting as a receptor for polyubiquitinated proteins that are targeted for degradation by the 26S proteasome, thereby linking DNA repair processes with protein quality control .
RAD23A is classified under the family of proteins involved in DNA repair and proteasomal degradation. It contains several important domains:
The RAD23B gene encodes a similar protein, which also participates in these pathways, indicating a functional redundancy between RAD23A and RAD23B in various cellular contexts .
The synthesis of RAD23A can be studied through various molecular biology techniques, including:
RAD23A has a complex three-dimensional structure that can be analyzed using techniques such as X-ray crystallography and cryo-electron microscopy. The structural data reveal:
RAD23A participates in several biochemical reactions:
The mechanism of action of RAD23A can be summarized as follows:
RAD23A exhibits several notable physical and chemical properties:
RAD23A has significant implications in various scientific fields:
The N-terminal Ubiquitin-Like (UBL) domain is a defining feature of RAD23 proteins, comprising ~76 amino acids with a β-grasp fold structurally homologous to ubiquitin. This domain mediates interactions with the 26S proteasome via receptors Rpn1 and Rpn13 in the 19S regulatory particle [5] [7]. Structural studies reveal that the UBL domain contains conserved hydrophobic patches (Ile44-centered in ubiquitin) essential for proteasomal docking. Mutation of these residues (e.g., Leu25Ala in RAD23B) abrogates proteasome binding and impairs nucleotide excision repair (NER) function [8]. Unlike ubiquitin, the RAD23 UBL domain lacks C-terminal diglycine motifs, preventing its conjugation to targets and conferring resistance to deubiquitylating enzymes. This structural specialization enables RAD23 to function as a stable shuttling factor rather than a degradation signal [8].
Table 1: Key Structural Features of the RAD23 UBL Domain
Feature | Structural Property | Functional Consequence |
---|---|---|
Hydrophobic Patch | Leu25, Ile29, Leu43, Val45 | Binds Rpn1/Rpn13 proteasome receptors |
C-terminal Tail | Lacks diglycine motif | Prevents covalent conjugation |
Surface Charge | Acidic region (Glu16, Glu18) | Modulates affinity for ubiquitin receptors |
β3-α2 Loop Flexibility | Higher mobility than ubiquitin | Facilitates binding to diverse partners |
RAD23 proteins contain two Ubiquitin-Associated (UBA) domains: UBA1 (located centrally) and UBA2 (C-terminal). Both adopt compact three-helix bundles that recognize ubiquitin moieties through hydrophobic interactions involving MGF and hydrophobic patch residues [5] [8]. UBA2 exhibits higher affinity for K48-linked polyubiquitin chains (common in proteasomal targeting) than UBA1, enabling RAD23 to selectively traffic ubiquitylated substrates [8]. Crucially, UBA2 engages in intramolecular interactions with the UBL domain via a conserved linker region. This auto-inhibitory conformation:
UBA domains undergo conformational switching upon DNA damage. Phosphorylation of RAD23B (e.g., at Ser136) disrupts UBA1-ubiquitin binding, redirecting RAD23 to DNA lesions and facilitating XPC-dependent damage recognition [6]. This dual-state dynamics positions RAD23 at the crossroads of proteostasis and genome maintenance.
Table 2: Conformational States of RAD23 UBA Domains
State | Molecular Trigger | Structural Change | Functional Outcome |
---|---|---|---|
Closed (Auto-inhibited) | Basal conditions | UBA2 binds UBL domain | Blocks proteasomal degradation of RAD23 |
Open (Ubiquitin-bound) | Ubiquitylated substrates | UBA2 releases UBL; binds polyubiquitin | Substrate delivery to proteasome |
Open (DNA repair) | DNA damage-induced phosphorylation | UBA1 dissociates from ubiquitin | RAD23 recruitment to XPC complex |
Human RAD23 comprises two paralogs: RAD23A (encoded on chromosome 19) and RAD23B (chromosome 9) sharing 58% sequence identity. While both participate in NER, RAD23B dominates in DNA repair via several specialized mechanisms:
Table 3: Functional Divergence Between RAD23 Isoforms
Property | RAD23A | RAD23B |
---|---|---|
XPC Binding Affinity | Weak (Kd ~2 µM) | Strong (Kd ~0.4 µM) |
Subcellular Localization | Predominantly nuclear | Nuclear-cytosolic shuttling |
Proteasomal Interaction | Binds Rpn10 | Binds Rpn13/Rpn1 |
Cancer Association | Minimal | Silenced in NSCLC/myeloma; biomarker in breast cancer [9] |
RAD23 orthologs exhibit remarkable structural conservation from yeast to humans, underscoring their fundamental roles:
Key conserved motifs include:
Plant RAD23 homologs (e.g., Arabidopsis) retain XPC binding but lack mammalian-like CETN2 interactions, suggesting diversification in complex assembly [6]. Despite structural conservation, functional emphasis diverges: yeast Rad23 primarily regulates proteostasis, while mammalian RAD23B specializes in genome integrity, reflecting evolutionary adaptation to complex genomic environments.
Table 4: Conserved RAD23 Domains Across Eukaryotes
Domain | H. sapiens | S. cerevisiae | C. elegans | Functional Conservation |
---|---|---|---|---|
UBL | 1-76 | 1-80 | 1-78 | Proteasome binding (Rpn1/Rpn13) |
UBA1 | 147-186 | 145-184 | 142-181 | Ubiquitin recognition (K48 chains) |
UBA2 | 362-401 | 355-394 | 350-389 | Auto-inhibition; high-affinity ubiquitin binding |
Rad4/XPC BD | 196-330 | 190-325 | 185-320 | DNA damage sensor complex formation |
Compound Names Mentioned:
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